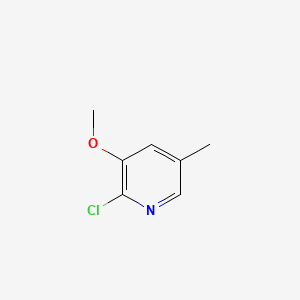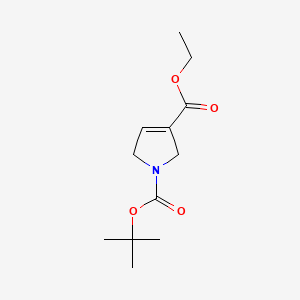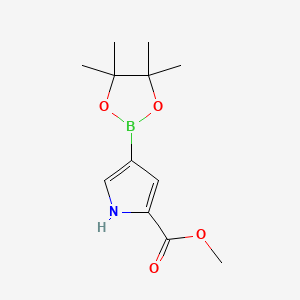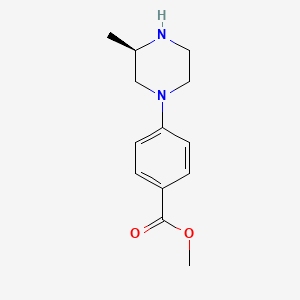
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for “®-methyl 4-(3-methylpiperazin-1-yl)benzoate” were not found, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
Piperazine derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This binding property makes them useful as fluorescent DNA stains for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content values in plant cell biology (Issar & Kakkar, 2013).
Antipsychotic Activity
Research on compounds like JL13, a pyridobenzoxazepine compound with a methylpiperazine group, has shown potential atypical antipsychotic activity. Such compounds do not induce catalepsy and have been found to antagonize various psychosis-related behaviors in preclinical models, predicting promising therapeutic applications (Bruhwyler et al., 1997).
Anxiolytic and Antidepressant Potential
Certain piperazine derivatives, exemplified by AR-A000002, have been studied for their anxiolytic and antidepressant potential. The selective antagonism of serotonin receptors highlights the versatility of these compounds in developing treatments for anxiety and affective disorders, emphasizing their utility in neuroscience research (Hudzik et al., 2003).
Antimicrobial Applications
Research on monoterpenes like p-Cymene, a compound structurally distinct but sharing functional similarities with piperazine derivatives, demonstrates a range of biological activities including antimicrobial effects. This suggests that compounds with piperazine groups might also find applications in developing new antimicrobial agents, given their potential for biological activity (Marchese et al., 2017).
Pharmacokinetics and Drug Metabolism
The study of pharmacokinetics and metabolism is crucial for understanding how drugs are processed in the body. Compounds with arylpiperazine structures undergo extensive metabolic processes, including N-dealkylation, highlighting the importance of pharmacokinetic studies in drug development and the potential therapeutic applications of these compounds (Caccia, 2007).
Propriétés
IUPAC Name |
methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHABNVYVQXLSEG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662678 |
Source


|
| Record name | Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate | |
CAS RN |
1201670-92-9 |
Source


|
| Record name | Methyl 4-[(3R)-3-methyl-1-piperazinyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201670-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

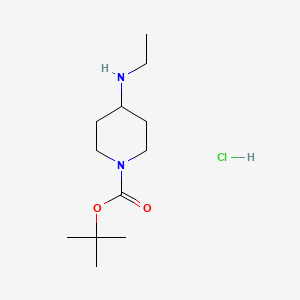
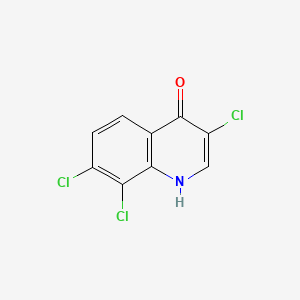
![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)

